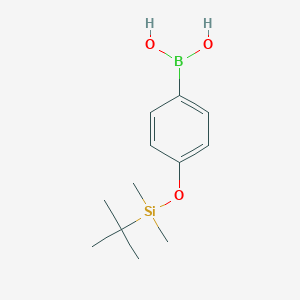

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

概述

描述

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is an organic compound with the molecular formula C12H21BO3Si and a molecular weight of 252.19 g/mol . It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a tert-butyldimethylsilyloxy group and a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

准备方法

4-(tert-Butyldimethylsilyloxy)phenylboronic acid can be synthesized through the reaction of 4-hydroxyphenylboronic acid with tert-butyldimethylchlorosilane under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the silyl ether. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between arylboronic acids and aryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving transmetalation , oxidative addition , and reductive elimination steps .

Key Applications :

-

Synthesis of red electroluminescent polyfluorenes for optoelectronic materials .

-

Construction of phenylpyridone derivatives as melanin-concentrating hormone receptor (MCH1R) antagonists .

| Reaction Partner | Catalyst System | Conditions | Product Application |

|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl pharmaceuticals |

| Dibromoarenes | Pd(OAc)₂, SPhos | Toluene, reflux | Polyfluorene polymers |

Rhodium-Catalyzed Three-Component Couplings

In a study by UNC Chapel Hill, this boronic acid participated in rhodium-catalyzed couplings with silyl glyoxylates and benzaldehyde to synthesize stereocomplex glycolates. The reaction achieved an average yield of 78% under mild conditions .

Mechanism :

-

Transmetalation : Rhodium transfers the aryl group from the boronic acid.

-

1,2-Arylation : Forms a rhodium-alkoxide intermediate.

-

Brook Rearrangement : Generates an enolate for aldol addition with benzaldehyde .

Conditions :

Asymmetric Addition Reactions

The compound undergoes enantioselective additions to β-substituted cyclic enones, producing chiral tertiary alcohols. This reaction is critical for synthesizing bioactive molecules like atromentin derivatives , which exhibit gelatinase inhibition .

Example :

-

Substrate: Cyclohexenone

-

Chiral Ligand: Binaphthol-derived phosphoramidite

-

Yield: Not explicitly reported but described as "effective" .

Hydroarylation and Heterocyclization

Reacting with phenylpropiolates, this boronic acid enables hydroarylation followed by heterocyclization to form benzofuran derivatives. These reactions are catalyzed by palladium or rhodium complexes under inert atmospheres .

Typical Conditions :

Comparative Analysis of Reaction Conditions

The table below contrasts key reactions involving this compound:

Stability and Reactivity Considerations

-

The tert-butyldimethylsilyl (TBDMS) group enhances stability against premature oxidation during reactions .

-

Acidic conditions cleave the TBDMS group, enabling post-reaction deprotection .

Industrial and Pharmaceutical Relevance

-

Drug Discovery : Used to synthesize MMP inhibitors for cancer therapy .

-

Materials Science : Key precursor for luminescent polymers in OLEDs .

This compound’s versatility in cross-coupling and multicomponent reactions underscores its importance in modern synthetic chemistry. Future research may explore its utility in novel catalytic systems or bioconjugation strategies.

科学研究应用

Chemical Properties and Mechanism of Action

Molecular Formula : C₁₂H₂₁BO₃Si

Molecular Weight : 252.19 g/mol

CAS Number : 159191-56-7

The compound features a boronic acid functional group, which enables it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its involvement in biochemical pathways and reactions such as the Suzuki-Miyaura coupling, where it acts as a key reactant to synthesize biaryl compounds .

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It reacts with aryl halides in the presence of palladium catalysts to produce biaryl compounds, which are significant intermediates in drug discovery and materials science .

- Synthesis of Electroluminescent Materials :

- Asymmetric Addition Reactions :

- Hydroarylation and Heterocyclization :

Synthesis of Biologically Active Molecules

This compound plays a crucial role in synthesizing various biologically active compounds:

- Phenylpyridone Derivatives :

- Gelatinase Inhibitors :

- Pharmaceutical Intermediates :

Case Study 1: Synthesis of Methylphenidate Boronic Acid

A study explored the synthesis of methylphenidate-inspired boronic acids using this compound as a coupling partner. Although initial attempts faced challenges, the approach highlighted the compound's potential in developing pharmaceuticals related to ADHD treatment .

Case Study 2: Inhibition Studies

Research involving the compound demonstrated its effectiveness as an inhibitor against ABC transporters like ABCB1 and ABCG2. These inhibitors can restore the efficacy of existing antibiotics against resistant strains, showcasing its significance in drug development strategies .

作用机制

The mechanism of action of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid in its reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The tert-butyldimethylsilyloxy group serves as a protecting group for the phenol, preventing unwanted side reactions .

相似化合物的比较

4-(tert-Butyldimethylsilyloxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Lacks the silyloxy protecting group, making it less stable in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a silyloxy group, which can influence its reactivity and selectivity in organic reactions.

4-tert-Butylphenylboronic Acid: Similar structure but without the silyloxy group, affecting its solubility and reactivity.

The presence of the tert-butyldimethylsilyloxy group in this compound provides unique stability and reactivity, making it a valuable compound in organic synthesis .

生物活性

4-(tert-Butyldimethylsilyloxy)phenylboronic acid, also known as 4-(TBDMS)phenylboronic acid, is a boronic acid derivative that has garnered attention in various fields of organic and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its applications in medicinal chemistry, synthesis of biologically active compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a boron atom bonded to two hydroxyl groups and a phenyl ring, with a tert-butyldimethylsilyloxy (TBDMS) group at the para position. This structure contributes to its reactivity and versatility in organic synthesis.

Biological Activity Overview

Research indicates that 4-(TBDMS)phenylboronic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential in various biological contexts.

- Anticancer Properties : It is being investigated for its role in the synthesis of compounds with anticancer activity, such as phenylpyridone derivatives that act as MCH1R antagonists.

The precise mechanism of action for 4-(TBDMS)phenylboronic acid is not fully characterized; however, it is believed to interact with specific molecular targets involved in various signaling pathways. Its boron-containing structure allows it to form reversible covalent bonds with diols and other biological molecules, which may play a crucial role in its biological activities.

Applications in Medicinal Chemistry

4-(TBDMS)phenylboronic acid serves as a valuable building block in the synthesis of various biologically active compounds:

- Synthesis of Antagonists : It is utilized in the production of MCH1R antagonists, which have implications for obesity treatment and metabolic disorders.

- Development of Fluorescent Probes : The compound has been employed in synthesizing fluorescent dyes used for imaging biological processes.

- Polymer Synthesis : It acts as a precursor for red electroluminescent polyfluorenes, contributing to advancements in materials science and optoelectronics.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of 4-(TBDMS)phenylboronic acid:

-

Study on Anticancer Activity :

- Researchers synthesized phenylpyridone derivatives using 4-(TBDMS)phenylboronic acid and evaluated their activity against cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values below 10 µM against hormone-dependent cancer cells.

- Fluorescence Imaging Studies :

属性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHHEADQQACSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455505 | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159191-56-7 | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。